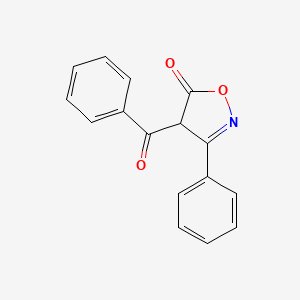

4-Benzoyl-3-phenyl-5-isoxazolone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO3 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

4-benzoyl-3-phenyl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C16H11NO3/c18-15(12-9-5-2-6-10-12)13-14(17-20-16(13)19)11-7-3-1-4-8-11/h1-10,13H |

InChI Key |

SVVFJNDRCLYVHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=O)C2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoyl 3 Phenyl 5 Isoxazolone and Its Derivatives

Direct Synthesis Routes to 4-Benzoyl-3-phenyl-5-isoxazolone

Direct synthesis provides a straightforward pathway to the target molecule, often involving the acylation of a pre-formed isoxazolone ring.

A primary method for synthesizing this compound is the benzoylation of 3-phenyl-5-isoxazolone. scispace.com This reaction can be carried out by refluxing 3-phenyl-5-isoxazolone with benzoic anhydride (B1165640) and sodium benzoate (B1203000) in a solvent like dry 1,4-dioxane. scispace.com Following the reaction, the mixture is cooled, filtered, and the filtrate is treated with water and acidified to precipitate the crude product, which can then be purified by recrystallization. scispace.com

Similarly, other 4-aroyl-3-phenyl-5-isoxazolones can be synthesized by using the corresponding acid chlorides. For instance, 3-phenyl-4-(4-fluorobenzoyl)-5-isoxazolone and 3-phenyl-4-(4-toluoyl)-5-isoxazolone have been prepared from 3-phenyl-5-isoxazolone and the respective acid chlorides. scispace.comresearchgate.net The identity and purity of these synthesized compounds are typically confirmed using techniques such as FT-IR, 1H NMR, and elemental analysis. scispace.com

The reactivity of the isoxazole (B147169) ring is crucial in these syntheses. The 4-position of 3,5-disubstituted isoxazoles can be lithiated using reagents like n-butyllithium, creating a nucleophilic center that can react with various electrophiles, including acid chlorides, to introduce substituents. cdnsciencepub.com

Table 1: Examples of Directly Synthesized 4-Aroyl-3-phenyl-5-isoxazolones

| Compound Name | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| This compound | 3-Phenyl-5-isoxazolone, Benzoic anhydride | Sodium benzoate, 1,4-dioxane | scispace.com |

| 3-Phenyl-4-(4-fluorobenzoyl)-5-isoxazolone | 3-Phenyl-5-isoxazolone, 4-Fluorobenzoyl chloride | - | scispace.comresearchgate.net |

| 3-Phenyl-4-(4-toluoyl)-5-isoxazolone | 3-Phenyl-5-isoxazolone, 4-Toluoyl chloride | - | scispace.comresearchgate.net |

General Approaches for Isoxazolone and Isoxazole Derivative Synthesis

Beyond the direct synthesis of this compound, a variety of methods exist for constructing the core isoxazole and isoxazolone rings, which can then be further functionalized.

A common and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction. This often involves the reaction of nitrile oxides with alkynes or alkenes. organic-chemistry.org Nitrile oxides can be generated in situ from aldoximes using oxidizing agents. rsc.org For instance, 3,5-disubstituted isoxazoles can be prepared from substituted aldoximes and alkynes. organic-chemistry.org

Another classical approach involves the reaction of β-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). For example, 3-phenylisoxazol-5-ones can be prepared from the reaction of hydroxylamine with β-ketoesters. cdnsciencepub.com

Multi-component reactions (MCRs) offer an efficient route to complex molecules like functionalized isoxazolones in a single step. A notable example is the one-pot, three-component reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and an aromatic aldehyde. nih.gov This method is widely used for the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones and can be facilitated by various catalysts. nih.gov

Transition metal catalysts, particularly copper, have been employed to facilitate the synthesis of isoxazoles. Copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective route to isoxazoles. organic-chemistry.org Palladium catalysts have also been used for the direct phenylation of isoxazoles, allowing for the introduction of a phenyl group at the 4-position. clockss.org

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. In the context of isoxazole synthesis, this includes the use of water as a solvent, employing catalysts that can be easily recovered and reused, and utilizing energy-efficient techniques like ultrasonic irradiation. rsc.orgnih.govnih.gov

For example, the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has been achieved using a modified β-cyclodextrin as a catalyst in water, which can be reused for multiple reaction cycles. nih.gov Another green approach involves the use of oxone as an oxidizing agent in an aqueous medium for the cycloaddition of aldoximes and alkenes. rsc.org Ultrasound-assisted synthesis has also been reported for the preparation of 3-alkyl-5-aryl isoxazoles, offering advantages such as shorter reaction times and high yields without the need for a catalyst. nih.gov

Table 2: Comparison of General Isoxazole Synthesis Methodologies

| Synthetic Approach | Key Features | Examples | References |

|---|---|---|---|

| Cyclization Reactions | Versatile, forms the core ring structure. | Reaction of β-ketoesters with hydroxylamine. | cdnsciencepub.com |

| Multi-Component Reactions | High efficiency, single-step synthesis of complex molecules. | One-pot reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and aldehydes. | nih.gov |

| Transition Metal-Catalyzed Cycloadditions | High regioselectivity, can be performed under mild conditions. | Copper-catalyzed cycloaddition of alkynes and nitrile oxides. | organic-chemistry.org |

| Green Chemistry Methodologies | Environmentally friendly, use of water as solvent, reusable catalysts. | Synthesis using modified β-cyclodextrin catalyst in water. | nih.gov |

Regioselective Functionalization Techniques for Isoxazole Scaffolds

The functionalization of the isoxazole ring is often challenging due to its sensitivity to basic conditions. rsc.org However, several regioselective techniques have been developed to modify the scaffold. Transition metal-catalyzed C–H bond functionalization has become a primary strategy for decorating the biologically important isoxazole core. bohrium.com For instance, rhodium(III)-catalyzed, carboxylate-directed C–H functionalization of isoxazolyl-4-carboxylic acids with internal alkynes can produce various fused systems. bohrium.com Palladium-catalyzed cascade reactions are also prominent, enabling cyclization and subsequent alkynylation, alkenylation, or allylation of precursors like alkynone O-methyloximes to build functionalized isoxazoles. bohrium.com

Direct functionalization at the C-3, C-4, and C-5 positions can be achieved through C–H activation or transition metal cross-coupling reactions. rsc.org Negishi coupling of isoxazole zinc pivalates with functionalized bromo-pyridines has been used to create drug-like scaffolds. rsc.org Another approach involves the nucleophilic aromatic substitution (SNAr) of 5-nitroisoxazoles with various O, N, and S-bis(nucleophiles), which provides a wide range of bis(isoxazole) derivatives in good yields. nih.gov These methods highlight the diverse toolkit available to chemists for selectively modifying the isoxazole ring, which is essential for creating complex derivatives. rsc.org

Reactions Involving Ethyl Benzoylacetate and Related Precursors

Ethyl benzoylacetate is a key precursor for the synthesis of the 3-phenyl-5-isoxazolone core. A prevalent method is the one-pot, three-component reaction involving ethyl benzoylacetate, hydroxylamine, and an aromatic aldehyde. researchgate.net This reaction, often catalyzed by a base like pyridine, leads to the formation of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones. researchgate.net The same target compounds can also be synthesized via a two-component reaction between the pre-formed 3-phenylisoxazol-5-one and an aromatic aldehyde under solvent-free conditions at elevated temperatures. researchgate.net

Green chemistry approaches have also been employed, utilizing natural sunlight as a clean and efficient energy source for the three-component reaction in water, without the need for organic solvents or catalysts. semnan.ac.ir This method has been shown to produce various 4-arylidene-isoxazole-5(4H)-ones in high yields (89-97%) and short reaction times (17-40 minutes). semnan.ac.ir The extraction of lanthanoid ions has been studied using this compound (HPBI), where the compound is synthesized for its chelating properties. nih.gov In these contexts, the reaction between ethyl benzoylacetate and hydroxylamine hydrochloride is fundamental to creating the isoxazolone ring system.

Advanced Derivatization of the this compound Core

Once the core structure of this compound is formed, it can undergo further reactions to introduce a variety of functional groups, enhancing its utility as a chemical building block.

Introduction of Specific Substituents (e.g., Nitration, Arylidene Formation)

The introduction of substituents onto the isoxazolone core can be achieved through several methods. Arylidene formation at the 4-position is a direct consequence of the three-component synthesis involving an aromatic aldehyde, ethyl benzoylacetate, and hydroxylamine. researchgate.net This Knoevenagel-type condensation results in 4-arylidene-3-phenylisoxazol-5(4H)-ones, with the yield being dependent on the specific aldehyde used. researchgate.net

Nitration of the isoxazole ring is another key functionalization reaction. While direct nitration of this compound is not explicitly detailed in the provided context, the nitration of the closely related 3-phenylisoxazole (B85705) is well-established and proceeds via electrophilic substitution to yield 4-nitro-3-phenylisoxazole. nih.gov This suggests that the 4-position of the 3-phenylisoxazole ring is susceptible to electrophilic attack, a principle that could be applied to the target molecule, likely requiring modification of the benzoyl group or reaction conditions to achieve selectivity.

| Aldehyde | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Three-component reaction with ethyl benzoylacetate and hydroxylamine in pyridine | 4-Benzylidene-3-phenylisoxazol-5(4H)-one | Not specified |

| Various Aromatic Aldehydes | Three-component reaction in water under natural sunlight | 4-Arylidene-3-phenylisoxazol-5(4H)-ones | 89-97% |

| 4-Chlorobenzaldehyde | Reaction of 3-phenylisoxazol-5-one with the aldehyde at 105°C (solvent-free) | 4-(4-Chlorobenzylidene)-3-phenylisoxazol-5(4H)-one | Not specified |

Lithiation and Subsequent Electrophilic Quenching at the 4-Position

The functionalization of the C-4 position of the isoxazole ring can be effectively achieved through lithiation. For 3,5-disubstituted isoxazoles, such as the 3-phenyl-5-alkoxyisoxazole system, treatment with n-butyllithium selectively abstracts the proton at the 4-position, forming a 4-lithio derivative. cdnsciencepub.com This highly reactive intermediate can then be quenched with various electrophiles. cdnsciencepub.comumich.edu

This strategy is significant because it allows for the introduction of functional groups that are otherwise difficult to install. For example, quenching the 4-lithio derivative of 3-phenyl-5-chloroisoxazole with carbon dioxide yields 3-phenyl-5-chloroisoxazole-4-carboxylic acid. cdnsciencepub.com Similarly, reaction with iodine produces the previously unknown 3-phenyl-4-iodo-5-chloroisoxazole. cdnsciencepub.com This lithiation-quenching sequence provides a powerful tool for creating a range of 4-substituted isoxazole derivatives that are not accessible through other means. cdnsciencepub.comresearchgate.net

| Electrophile | Product | Yield (%) |

|---|---|---|

| Carbon Dioxide (CO₂) | 3-Phenyl-5-chloroisoxazole-4-carboxylic acid | 80% |

| Methyl Iodide (CH₃I) | 3-Phenyl-4-methyl-5-chloroisoxazole | 74% |

| Iodine (I₂) | 3-Phenyl-4-iodo-5-chloroisoxazole | 73% |

Nucleophilic Displacement Reactions for Alkoxy and Thioalkoxy Derivatives

The introduction of alkoxy and thioalkoxy groups onto the isoxazole ring typically proceeds via nucleophilic displacement of a suitable leaving group. While the parent this compound lacks such a group, derivatives can be prepared to facilitate this transformation. A key strategy involves the synthesis of 5-chloroisoxazoles, for example, from 3-phenylisoxazol-5-ones. cdnsciencepub.com

The chlorine atom at the 5-position of 3-phenyl-5-chloroisoxazoles is susceptible to nucleophilic displacement by alkoxides and thioalkoxides. cdnsciencepub.com This reaction allows for the synthesis of a variety of 5-alkoxy and 5-thioalkoxy derivatives. cdnsciencepub.com These products can then undergo further functionalization, such as the lithiation at the 4-position described previously, to generate 4-carboxylic acids. cdnsciencepub.com This multi-step approach, combining halogenation, nucleophilic substitution, and lithiation, demonstrates the synthetic versatility of the isoxazole scaffold for creating highly functionalized molecules.

Mechanistic Investigations of Chemical Reactivity

Acid-Base Equilibria and Acidity Considerations

The acidic nature of 4-benzoyl-3-phenyl-5-isoxazolone is a cornerstone of its utility, particularly as a chelating agent in solvent extraction processes. Understanding its acid-base equilibria is crucial for optimizing its application in separating and concentrating metal ions.

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, which can be considered a type of β-diketone, the pKa value is exceptionally low. This indicates that it is a relatively strong acid, a property that makes it an effective extractant for metal ions even from highly acidic solutions.

The determination of the pKa value for HPBI has been carried out using methods such as liquid-liquid distribution. researchgate.net These studies involve partitioning the compound between an aqueous phase and an immiscible organic solvent and measuring its distribution at various pH values. The acid-dissociation constant of HPBI has been determined in conjunction with its distribution constants in various solvent systems, including hydrophobic ionic liquids. nih.gov

The pKa of an acid is the pH at which it is 50% dissociated. A lower pKa value corresponds to a stronger acid. The strong acidity of HPBI is a key factor in its ability to form stable complexes with a wide range of metal ions.

Table 1: Comparison of pKa Values for Selected Chelating Agents

| Compound | Abbreviation | pKa |

| This compound | HPBI | ~1.23 |

| Thenoyltrifluoroacetone | HTTA | ~6.2 |

| 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | HPMBP | ~4.1 |

Note: pKa values can vary depending on experimental conditions such as solvent and ionic strength.

The molecular architecture of this compound is intrinsically linked to its pronounced acidity. As a member of the 4-acyl-5-isoxazolone class, its structure contains several key features that enhance the acidity of the proton on the α-carbon (the carbon between the two carbonyl groups).

The isoxazolone ring, along with the benzoyl group at the 4-position, acts as a potent electron-withdrawing group. This inductive effect stabilizes the resulting carbanion (enolate) that forms upon deprotonation. The delocalization of the negative charge across the dicarbonyl system further enhances this stability.

When comparing HPBI to its derivatives, the influence of substituents on the benzoyl ring becomes evident. For instance, the introduction of an electron-withdrawing fluorine atom, as in 3-phenyl-4-(4-fluorobenzoyl)-5-isoxazolone (HFBPI), further increases the acidity (lowers the pKa). Conversely, an electron-donating group like a methyl group in 3-phenyl-4-(4-toluoyl)-5-isoxazolone (HTPI) decreases the acidity. This trend directly impacts their extraction efficiency for certain metal ions, where a lower pKa often correlates with higher extraction strength.

Tautomerism Studies in this compound Systems

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, is a critical aspect of the chemistry of this compound.

Like other β-dicarbonyl compounds, this compound exhibits keto-enol tautomerism. This involves the migration of a proton from the α-carbon to one of the carbonyl oxygen atoms, resulting in the formation of an enol.

The equilibrium between the keto and enol forms is dynamic and influenced by factors such as the solvent. researchgate.net In many β-diketones, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the remaining carbonyl group. masterorganicchemistry.com This stabilization makes the enol form a significant, and often predominant, species in solution. The crystal structure of similar compounds, like 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, confirms the existence of keto-enol tautomerism stabilized by these intramolecular hydrogen bonds.

It is the enol tautomer that is crucial for the chelating ability of HPBI. The acidic proton of the enolic hydroxyl group is lost upon reaction with a metal ion, and the two oxygen atoms of the dicarbonyl moiety then coordinate to the metal, forming a stable six-membered chelate ring. Without the ability to exist in the enol form, the compound's capacity as a metal extractant would be severely diminished.

Reaction Mechanisms in Metal Complexation and Extraction

The high acidity and chelating ability of this compound make it a powerful reagent for the liquid-liquid extraction of metal ions.

The primary mechanism by which this compound extracts metal ions from an acidic aqueous solution into an organic solvent is through an ion exchange process. In this mechanism, the acidic proton of the HPBI molecule (in its enol form) is exchanged for a metal cation.

The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2 HPBI(org) ⇌ M(PBI)₂(org) + 2 H⁺(aq)

Here, "(aq)" denotes the aqueous phase and "(org)" denotes the organic phase. This equation shows that for each metal ion transferred to the organic phase, two protons are released into the aqueous phase. This is a characteristic feature of an ion exchange mechanism.

Studies on the extraction of tetravalent metals like zirconium(IV) and hafnium(IV) have confirmed this cation exchange mechanism. nih.gov The stoichiometry of the extracted metal complex is often determined by slope analysis, which involves studying the effect of the extractant concentration on the distribution ratio of the metal ion. For many trivalent lanthanoid ions, the extracted species in a conventional organic diluent like chloroform (B151607) is a neutral chelate complex of the type Ln(PBI)₃. nih.gov However, in the presence of ionic liquids, anionic species such as Ln(PBI)₄⁻ have been observed. nih.gov

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this compound (HPBI) typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The HPBI ligand behaves as a bidentate chelating agent, forming complexes by coordinating through the oxygen atoms of the carbonyl and the deprotonated enol groups. jlu.edu.cnuctm.edunih.gov The resulting metal chelates have been characterized using various techniques, including elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis. jlu.edu.cnnih.govnih.govresearchgate.net

This compound has been extensively studied for its complexation with trivalent lanthanide ions (Ln³⁺), including Lanthanum (La), Cerium (Ce), Praseodymium (Pr), Neodymium (Nd), Samarium (Sm), Europium (Eu), Gadolinium (Gd), Terbium (Tb), Holmium (Ho), Lutetium (Lu), and Yttrium (Y). jlu.edu.cnnih.govacs.orgekb.eg Studies show that HPBI is a powerful extractant for lanthanides due to its strong acidity. nih.gov

The general stoichiometry of the complexes formed is typically Ln(PBI)₃, where PBI represents the deprotonated ligand. nih.govmdpi.com For instance, complexes with the formula [M(PBI)₃]·nH₂O have been prepared for La(III), Ce(III), and Pr(III) (where n=2), and for Y(III) (where n=0). nih.gov The synthesis of europium(III) complexes, such as [Eu(PBI)₃·3H₂O], has also been reported. researchgate.net These studies are significant for applications in areas like solvent extraction for the separation of lanthanides and the development of luminescent materials. ekb.egresearchgate.net

The chelating ability of HPBI extends to tetravalent metal ions. Stable complexes with Thorium(IV), Zirconium(IV), and Uranyl(VI) have been synthesized and characterized. jlu.edu.cnnih.gov The metal chelates formed with Th(IV) and Zr(IV) exhibit the general formula M(PBI)₄. nih.gov

The extraction of thorium(IV) and uranium(VI) from nitric acid solutions using HPBI has been demonstrated, forming species identified as Th(PBI)₄ and UO₂(PBI)₂, respectively. mdpi.com The extraction constant for the Th(PBI)₄ species was found to be significantly large, highlighting the ligand's high affinity for tetravalent actinides. Similarly, the extraction of the uranyl ion (UO₂²⁺) forms a binary complex, UO₂(PBI)₂, which has the largest extraction constant among other β-diketones. nih.gov

The coordination sphere of the primary metal-HPBI chelate can be expanded by introducing ancillary or synergistic ligands, leading to the formation of mixed-ligand complexes with enhanced stability or functionality.

Phosphine (B1218219) Oxides: Neutral organophosphorus donors, particularly phosphine oxides like tri-n-octylphosphine oxide (TOPO) and triphenylphosphine (B44618) oxide (TPPO), form adducts with HPBI complexes. For example, europium complexes with the formulas [Eu(PBI)₃·2TOPO] and [Eu(PBI)₃·2TPPO·H₂O] have been synthesized. researchgate.net The substitution of water molecules by TOPO in the coordination sphere of europium was found to dramatically enhance the luminescence quantum efficiency. researchgate.net Similarly, thorium(IV) forms ternary species such as Th(PBI)₄·TOPO. The ancillary phosphine oxide ligand bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO) has also been used to create lanthanide complexes with the general formula Ln(PBI)₃(DPEPO).

Quaternary Ammonium (B1175870) Salts: In the presence of quaternary ammonium salts like Aliquat 336 (Q⁺Cl⁻), HPBI forms anionic complexes with lanthanide ions. The extracted species in these synergistic systems is identified as Q[Ln(PBI)₄]. This ion-pair formation demonstrates a significant synergistic effect in the solvent extraction of lanthanides.

Azo-Dyes: The formation of mixed-ligand complexes involving HPBI and azo-dyes has been explored in the context of synergistic solvent extraction. A study on the extraction of light lanthanoids utilized an azo-dye containing an aza-crown ether, 2-[(1-aza-15-crown-5)-1-ylmethyl)]-4-(phenyldiazenyl)-naphthalen-1-ol, as a synergistic agent alongside HPBI. uctm.eduacs.org This combination demonstrates the potential for creating complex multi-component systems with tailored extraction capabilities.

Structural Elucidation of Metal Complexes

The precise arrangement of ligands around the central metal ion in HPBI complexes has been determined through advanced analytical techniques, providing crucial insights into their coordination chemistry.

Single-crystal X-ray diffraction has been an indispensable tool for the unambiguous structural characterization of several HPBI metal complexes. The crystal structures of various europium complexes have been successfully determined, including Eu(PBI)₃·H₂O·EtOH, Eu(PBI)₃·phen (where phen is 1,10-phenanthroline), and Eu(PBI)₃·bpy·H₂O (where bpy is 2,2'-bipyridine). nih.govresearchgate.net

For example, the analysis of [Eu(PBI)₃(C₂H₅OH)(H₂O)]·H₂O revealed a monoclinic crystal system with the space group P2₁/a. The structure of a mixed-ligand complex with 2,2'-bipyridine, Eu(PBI)₃·bpy·H₂O, was found to crystallize in the triclinic space group P-1. acs.org Furthermore, the structures of lanthanide complexes with the ancillary phosphine oxide ligand DPEPO, specifically [Eu(PBI)₃(DPEPO)] and [Tb(PBI)₃(DPEPO)], have also been elucidated, confirming their mononuclear nature.

X-ray diffraction studies have revealed diverse coordination geometries for the central metal ions in HPBI complexes, depending on the specific metal and the presence of ancillary ligands.

In the complex [Eu(PBI)₃(C₂H₅OH)(H₂O)], the central Eu³⁺ ion is eight-coordinated by six oxygen atoms from the three bidentate PBI ligands, one from a water molecule, and one from an ethanol (B145695) molecule, resulting in a bicapped triangular prism arrangement. researchgate.net The crystal structure of Eu(PBI)₃·phen shows the europium atom in a distorted square antiprismatic geometry. nih.govresearchgate.net

In another instance, the Eu³⁺ ion in the [Eu(PBI)₃·bpy·H₂O] complex is nine-coordinate. acs.org Its coordination sphere is composed of three bidentate PBI ligands, one bidentate bipyridine ligand, and one water molecule, adopting a distorted monocapped trigonal prism geometry. acs.org For the lanthanide complexes with the DPEPO ligand, Ln(PBI)₃(DPEPO), the central Ln³⁺ ion is eight-coordinate, bound to six oxygen atoms from three PBI ligands and two oxygen atoms from the bidentate DPEPO ligand, forming a distorted square prismatic geometry.

Data Tables

Table 1: Examples of Synthesized this compound (HPBI) Metal Complexes This table is scrollable.

| Metal Ion | Complex Formula | Ancillary Ligand(s) | Reference(s) |

|---|---|---|---|

| La³⁺, Ce³⁺, Pr³⁺ | [M(PBI)₃]·2H₂O | Water | nih.gov |

| Y³⁺ | [Y(PBI)₃] | None | nih.gov |

| Th⁴⁺, Zr⁴⁺ | [M(PBI)₄] | None | nih.gov |

| UO₂²⁺ | [UO₂(PBI)₂] | None | mdpi.com |

| Eu³⁺ | [Eu(PBI)₃·3H₂O] | Water | researchgate.net |

| Eu³⁺ | [Eu(PBI)₃·2TOPO] | Tri-n-octylphosphine oxide (TOPO) | researchgate.net |

| Eu³⁺, Tb³⁺, Gd³⁺ | [Ln(PBI)₃(DPEPO)] | Bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO) | |

| Ln³⁺ | Q[Ln(PBI)₄] | Aliquat 336 (Q⁺) | |

| Th⁴⁺ | [Th(PBI)₄·TBP] | Tri-n-butyl phosphate (B84403) (TBP) | |

| Eu³⁺ | [Eu(PBI)₃·phen] | 1,10-Phenanthroline (phen) | nih.govresearchgate.net |

Table 2: Coordination Geometries of HPBI Metal Complexes from X-ray Diffraction This table is scrollable.

| Complex | Central Ion | Coordination No. | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| [Eu(PBI)₃(C₂H₅OH)(H₂O)] | Eu³⁺ | 8 | Bicapped trigonal prism | researchgate.net |

| [Eu(PBI)₃·phen] | Eu³⁺ | 8 | Distorted square antiprism | nih.govresearchgate.net |

| [Eu(PBI)₃·bpy·H₂O] | Eu³⁺ | 9 | Distorted monocapped trigonal prism | acs.org |

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| HPBI | This compound |

| TOPO | Tri-n-octylphosphine oxide |

| TPPO | Triphenylphosphine oxide |

| DPEPO | Bis(2-(diphenylphosphino)phenyl) ether oxide |

| TBP | Tri-n-butyl phosphate |

| Aliquat 336 | Tricaprylmethylammonium chloride |

| phen | 1,10-Phenanthroline |

| bpy | 2,2'-Bipyridine |

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction, or solvent extraction, is a primary technique for the purification and separation of metal ions. This compound (HPBI) functions as an acidic extractant in these systems, enabling the separation of chemically similar elements through precise control of experimental conditions.

The separation of zirconium (Zr) and hafnium (Hf) is crucial for the nuclear industry, as hafnium's high neutron absorption cross-section necessitates its removal from zirconium used in reactor components. Research has shown that 3-phenyl-4-acyl-5-isoxazolones, including this compound (HPBI), are effective reagents for the liquid-liquid extraction of these tetravalent metals from acidic chloride solutions. iaea.org

The extraction mechanism is a cation exchange process where the isoxazolone derivative (HA) in the organic phase (xylene) reacts with the metal oxycation (MO²⁺) in the aqueous phase to form a neutral complex (MOA₂) that is soluble in the organic diluent. iaea.orgresearchgate.net The general equilibrium for this reaction can be represented as:

MO²⁺(aq) + 2 HA(org) ⇌ MOA₂(org) + 2 H⁺(aq) (where M = Zr(IV) or Hf(IV)) iaea.orgresearchgate.net

Studies comparing HPBI with its derivatives, such as 3-phenyl-4-(4-fluorobenzoyl)-5-isoxazolone (HFBPI) and 3-phenyl-4-(4-toluoyl)-5-isoxazolone (HTPI), have established extraction efficiency orders. For zirconium, the efficiency follows the order HPBI > HTPI > HFBPI, while for hafnium, the order is HFBPI > HPBI > HTPI. researchgate.netclockss.org The nature of the organic diluent also significantly impacts the extraction efficiency, as detailed in the table below.

Table 1: Effect of Diluent on the Extraction of Zirconium(IV) and Hafnium(IV) This table illustrates the decreasing order of extraction efficiency for Zr(IV) and Hf(IV) based on the organic diluent used with 3-phenyl-4-acyl-5-isoxazolone extractants.

| Metal Ion | Decreasing Order of Extraction Efficiency by Diluent |

|---|---|

| Zirconium(IV) | Carbon tetrachloride > Cyclohexane > n-Hexane > Benzene > Nitrobenzene > Xylene > Toluene > Chloroform |

| Hafnium(IV) | Carbon tetrachloride > Cyclohexane > n-Hexane > Benzene > Nitrobenzene > Xylene > Toluene > Chloroform |

Data sourced from ResearchGate. researchgate.netclockss.org

The separation of trivalent lanthanide ions (Ln(III)) is a challenging task due to their similar chemical properties and ionic radii. This compound has been investigated as a chelating extractant for this purpose. The extraction process is pH-dependent, and the compound shows higher extraction efficiency for lanthanides compared to other chelating agents like β-diketones and 4-acylpyrazolones. researchgate.net The general trend observed is that the extractability of lanthanide ions increases as their atomic number increases. researchgate.net

This compound (HPBI) is also a potent extractant for actinide ions, which is critical for nuclear fuel reprocessing and waste management.

Thorium(IV) and Uranium(VI): The extraction of thorium(IV) and uranium(VI) from nitric acid solutions using HPBI in chloroform has been studied. The results show that these ions are extracted as Th(PBI)₄ and UO₂(PBI)₂ complexes, respectively. osti.gov The efficiency of this extraction can be significantly enhanced through synergistic systems, as discussed in section 5.2.1.

Plutonium(IV): The extraction behavior of plutonium(IV) from both nitric and hydrochloric acid has been investigated using HPBI in toluene. iaea.org Comparative studies have shown that HPBI has a larger extraction constant for Pu(IV) than the widely used extractant 2-thenoyltrifluoroacetone (B1682245) (HTTA). osti.gov However, under specific conditions simulating analytical waste solutions, its extraction efficiency for plutonium was found to be lower than that of a related compound, 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPMBP). osti.gov Effective stripping of the extracted plutonium can be achieved using a solution of hydroquinone (B1673460) in hydrochloric acid. iaea.org

Table 2: Extraction Data for Plutonium(IV) with Various β-Diketones This table compares the extraction constants and percentage of extraction for Plutonium(IV) using different chelating extractants in toluene.

| Extractant | Log Kex | % Extraction (Single Step) |

|---|---|---|

| HPBI (3-phenyl-4-benzoyl-5-isoxazolone) | Comparable to HPMBP | 2.5% |

| HPMBP (1-phenyl-3-methyl-4-benzoyl-pyrazolone-5) | 12.89 ± 0.03 | >85% |

| HPMAP (1-phenyl-3-methyl-4-acetyl-pyrazolone-5) | 11.35 ± 0.04 | 0.3% |

| HTTA (2-thenoyltrifluoroacetone) | Several orders of magnitude lower than HPBI/HPMBP | <0.1% |

Data sourced from OSTI.GOV. osti.gov

Information regarding the specific use of this compound for the selective extraction of Palladium(II) is not sufficiently available in the reviewed literature. While related compounds have been studied for this purpose, direct research findings for the title compound are lacking.

Novel Extraction Systems and Strategies

To improve the efficiency and selectivity of metal ion separations, this compound is often used in combination with other reagents, leading to synergistic effects.

Synergism occurs when the extractive capability of a mixture of reagents is greater than the sum of their individual effects. This is typically achieved by adding a neutral donor ligand (a synergist) to the organic phase containing the primary chelating extractant.

For Zirconium(IV) and Hafnium(IV): The extraction of Zr(IV) and Hf(IV) with HPBI is significantly enhanced by the addition of neutral organophosphorus extractants such as tri-n-octylphosphine oxide (TOPO), trialkylphosphine oxide (TRPO), and tri-n-butylphosphate (TBP). iaea.org The addition of these synergists not only increases the extraction efficiency but also improves the separation factor between the two metals. The complexation strength and synergistic enhancement follow the order of the donor ability of the phosphoryl oxygen in the neutral ligand: TOPO > TRPO > TBP. iaea.org

For Lanthanides(III): A considerable synergistic effect is observed in the extraction of lanthanides when HPBI is combined with neutral bidentate heterocyclic amines. This synergism is attributed to the formation of a ternary complex, such as Ln(PBI)₃·S (where S is the synergist), in the organic phase. iaea.org

For Thorium(IV) and Uranium(VI): The addition of crown ethers (CE) as neutral donor ligands to the HPBI-chloroform system creates a powerful synergistic effect in the extraction of thorium and uranium. osti.gov The metal-chelate complexes Th(PBI)₄ and UO₂(PBI)₂ form adducts with the crown ethers, such as Th(PBI)₄·CE and UO₂(PBI)₂·CE, which are more readily extracted into the organic phase. osti.gov This not only enhances extraction but also improves the selectivity between thorium and uranium.

Table 3: Synergistic Extraction of Thorium(IV) and Uranium(VI) with HPBI and Crown Ethers This table shows the equilibrium constants (log K) for the extraction of Thorium and Uranium with this compound (HPBI) alone and in a synergistic system with Dicyclohexano-18-crown-6 (DC18C6).

| Metal Ion | Extracted Species | log K (Equilibrium Constant) |

|---|---|---|

| Thorium(IV) | Th(PBI)₄ | 3.52 |

| Thorium(IV) | Th(PBI)₄ · DC18C6 | 7.03 |

| Uranium(VI) | UO₂(PBI)₂ | -2.75 |

| Uranium(VI) | UO₂(PBI)₂ · DC18C6 | 1.15 |

Data sourced from Talanta. osti.gov

Recent and Future Research Directions

Current and future research on 4-Benzoyl-3-phenyl-5-isoxazolone and related compounds is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The design of more efficient, sustainable, and atom-economical synthetic routes to 4-acyl-5-isoxazolones remains an active area of research. This includes the use of novel catalysts and green reaction conditions.

Exploration of New Applications in Coordination Chemistry: The chelating properties of this compound could be further exploited in the development of new metal-based catalysts, sensors, and materials with interesting magnetic or optical properties.

Systematic Evaluation of Biological Activities: A thorough investigation of the anti-inflammatory, antimicrobial, and anticancer properties of this compound is warranted. Structure-activity relationship (SAR) studies could lead to the design of more potent and selective therapeutic agents.

Agrochemical Research: Further exploration of the herbicidal and insecticidal potential of this and related isoxazolones could lead to the development of new and effective crop protection agents.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, ranging from rigorous ab initio methods to more computationally efficient semi-empirical approaches, provide a microscopic view of molecular behavior.

Density Functional Theory (DFT) has become a primary method for studying isoxazole (B147169) derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations are widely used to optimize molecular geometries, predict electronic structures, and analyze chemical reactivity. researchgate.netnih.gov For instance, the B3LYP functional combined with various basis sets like 6-311G(d,p) is commonly employed to determine the optimized structures of isoxazoline (B3343090) and isoxazole derivatives. ijcce.ac.irmdpi.com These studies allow for the calculation of structural and electronic parameters, helping to understand the influence of different substituents on the chemical reactivity of the compounds. nih.gov

DFT is also a crucial tool for elucidating reaction mechanisms and regioselectivity, as seen in the study of cycloaddition reactions to form isoxazole rings. nih.gov Furthermore, DFT is used to calculate frontier molecular orbitals (HOMO and LUMO), which are essential for understanding the electronic properties and stability of these molecules. ijcce.ac.irias.ac.in The analysis of the molecular electrostatic potential (MEP) map, also derived from DFT calculations, helps identify the likely sites for nucleophilic and electrophilic attacks, providing insights into intermolecular interactions. ias.ac.in

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3, offer a faster, albeit more approximate, alternative to DFT for predicting molecular properties. uni-muenchen.de These methods simplify Hartree-Fock theory by using empirical parameters derived from experimental data to improve performance. uni-muenchen.de

For 3-phenyl-4-benzoyl-5-isoxazolone (HPBI), the semi-empirical MNDO/H method has been successfully used to optimize the molecular structure. researchgate.netresearchgate.net This optimized geometry provided the basis for discussing the compound's notable acidity and extractant capabilities. researchgate.net Similarly, the structures of related acylpyrazolone derivatives have been evaluated using MNDO/H molecular orbital calculations to understand how structural features, such as the size of acyl groups, influence their selectivity in solvent extraction processes. researchgate.net The Sparkle/AM1 model, another semi-empirical approach, has been specifically developed and used to calculate the coordination geometries of lanthanide complexes, including those with HPBI. researchgate.net

Molecular Structure and Electronic Properties Analysis

The analysis of molecular and electronic structures provides a direct link between the compound's constitution and its macroscopic properties.

The geometry of 4-Benzoyl-3-phenyl-5-isoxazolone (HPBI) and its metal complexes has been a subject of significant research, particularly in the context of its use as a chelating ligand. Single-crystal X-ray diffraction studies on its europium (Eu³⁺) and terbium (Tb³⁺) complexes have provided precise structural data. acs.orgbohrium.combirmingham.ac.uk

In the complex Eu(PBI)₃·H₂O·EtOH, the central Eu³⁺ ion is eight-coordinated, binding to six oxygen atoms from the three bidentate PBI ligands and one oxygen each from a water and an ethanol (B145695) molecule, resulting in a bicapped trigonal prism geometry. bohrium.combirmingham.ac.uk When coordinated with 1,10-phenanthroline, as in Eu(PBI)₃·phen, the geometry around the europium atom shifts to a distorted square antiprism. bohrium.combirmingham.ac.uk In lanthanide complexes with the ancillary ligand DPEPO (bis(2-(diphenylphosphino)phenyl) ether oxide), the central metal ion is also eight-coordinated, with six oxygen atoms from the three PBI ligands and two from the DPEPO ligand, forming a distorted square prismatic geometry. acs.org

Theoretical geometry optimization using DFT at levels like B3LYP/6-311G(d,p) complements experimental data, providing optimized structures in the gas phase. mdpi.com These calculations are crucial for comparing with solid-state structures and understanding the intrinsic molecular conformation. mdpi.com

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| O1–N2 | 1.435 |

| N2–C3 | 1.282 |

| C3–C4 | 1.501 |

| C4–C5 | 1.543 |

| C5–O1 | 1.472 |

| Bond Angles | |

| C5–O1–N2 | 107.5 |

| O1–N2–C3 | 108.9 |

| N2–C3–C4 | 114.7 |

| C3–C4–C5 | 101.4 |

| O1–C5–C4 | 104.9 |

| Source: Based on data for a related isoxazoline structure. mdpi.com |

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), dictates the chemical reactivity and kinetic stability of a molecule. science.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower stability. nih.gov

For various isoxazole and isoxazoline derivatives, the HOMO-LUMO energy gap has been calculated using DFT. ijcce.ac.irias.ac.in For example, in one study on newly synthesized isoxazoles, the HOMO-LUMO gap was found to be 3.81 eV, indicating good stability. ias.ac.in In another analysis of a novel N-saccharin isoxazoline, the calculated HOMO-LUMO energy gap was 4.9266 eV. mdpi.com These calculations demonstrate that charge transfer occurs within the molecule upon electronic excitation. nih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the regions most involved in electronic transitions.

Table 2: Calculated Electronic Properties for an Isoxazole Derivative (Note: This data is representative of DFT calculations performed on similar heterocyclic systems.)

| Property | Value (eV) |

| E_HOMO | -6.83 |

| E_LUMO | -1.90 |

| Energy Gap (ΔE) | 4.93 |

| Chemical Potential (μ) | -4.37 |

| Chemical Hardness (η) | 2.47 |

| Electrophilicity (ω) | 3.86 |

| Source: Based on data for a related isoxazoline structure and general DFT studies. mdpi.comias.ac.innih.gov |

Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Theoretical vibrational frequency calculations using DFT are essential for the accurate assignment of experimental spectral bands. nih.govresearchgate.net By calculating the harmonic vibrational frequencies for an optimized molecular geometry, a theoretical spectrum can be generated and compared with the experimental one. nih.govderpharmachemica.com

For heterocyclic systems like benzoxazinones, DFT calculations at the B3LYP/6-311++G** level have been used to interpret infrared spectra. researchgate.net Similarly, for a new bis-isoxazole derivative, scaled harmonic vibrational frequencies were calculated with DFT/B3LYP to confirm the structure and assign key bands, such as the C=O stretching vibration observed experimentally. nih.govnih.gov A high degree of correlation between the theoretical and experimental values confirms the validity of the molecular model and the spectral assignments. researchgate.netderpharmachemica.com For instance, aromatic C-H stretching vibrations are typically observed and calculated in the 3000-3100 cm⁻¹ region. researchgate.netderpharmachemica.com

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups (Note: Data is based on studies of related heterocyclic compounds containing similar functional groups.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3062 | 3061 |

| Carbonyl (C=O) Stretch | 1700 | 1720 |

| Aromatic (C=C) Stretch | 1515 | 1515 |

| Source: Based on data from related heterocyclic structures. nih.govnih.govderpharmachemica.com |

Computational Mapping of Electrostatic Potentials

The molecular electrostatic potential (MEP) is a valuable theoretical tool used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. nih.govias.ac.inajchem-a.com For isoxazolone derivatives, MEP analysis, often performed using Density Functional Theory (DFT) methods like B3LYP/6-311G**(d,p), reveals critical information about their reactivity. ias.ac.in

In such analyses, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas susceptible to electrophilic attack. ias.ac.in Conversely, blue-colored regions represent positive electrostatic potential, highlighting electron-deficient areas prone to nucleophilic attack. ias.ac.in For molecules in the isoxazolone class, the negative potential is generally localized over electronegative atoms like oxygen and nitrogen, particularly the carbonyl oxygen atoms, which are identified as potential sites for electrophilic interaction. ajchem-a.com The positive potential is typically found around the hydrogen atoms of the phenyl rings, marking them as likely centers for nucleophilic reactivity. ias.ac.in This mapping provides a clear illustration of the molecule's electronic landscape and is instrumental in understanding its interaction with other chemical species. nih.govajchem-a.com

Mechanistic Insights from Computational Models

Proton Affinity Studies and their Relationship to Reactivity

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase and is crucial for understanding its reaction mechanisms, especially under acidic conditions. mdpi.com Computational studies can precisely calculate the PA for different potential protonation sites on a molecule. For heterocyclic compounds like isoxazolones, the most likely sites for protonation are the heteroatoms (nitrogen and oxygen) due to their lone pairs of electrons. ajchem-a.com

Calculation of Thermodynamic Energies for Configurational Isomers

This compound can exist in different tautomeric forms, which are structural isomers that readily interconvert. The most common forms for related structures are the keto and enol tautomers. nih.govorientjchem.org Computational chemistry, particularly DFT, is a powerful tool for determining the relative stabilities of these isomers by calculating their total electronic energies. orientjchem.orgchemrxiv.org

Studies on similar isoxazolone and pyrazolone (B3327878) systems have shown that the relative stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. nih.gov For instance, research on related heterocyclic compounds demonstrated that the C-H tautomer was the most stable and energetically favored form. nih.gov The energy differences between tautomers, such as the N-H and O-H forms, were found to decrease in polar solvents. nih.gov It is a general finding that for many neutral β-dicarbonyl systems, the keto form is more stable than the enol form. orientjchem.org However, the specific substitution pattern and electronic effects within this compound would determine the precise energy landscape. Calculating the thermodynamic energies for its potential tautomers (keto and enol forms) allows for the prediction of their equilibrium populations, which is essential for understanding the compound's chemical properties and reactivity, as the dominant tautomer will govern its behavior in chemical reactions. nih.govchemrxiv.org

Q & A

Basic Research Question

- pH Optimization : HPBI extracts lanthanoids optimally at pH 4–5, where the ligand is partially deprotonated .

- Synergistic Agents : Add tert-butylcalix[4]arene derivatives to enhance selectivity (e.g., separation factor Lu³⁺/La³⁺ increases from 5 to 12) .

- Phase Ratio : Maintain aqueous-to-organic phase ratios of 1:3 to maximize metal transfer .

How do IR and NMR data complement each other in confirming HPBI-metal coordination geometry?

Advanced Research Question

- IR : Detects bond-strength changes (e.g., ν(C=O) shifts confirm keto-enol tautomerism upon metal binding) .

- NMR : ¹H NMR reveals paramagnetic shifts in Gd(III) complexes, while ¹³C NMR identifies carbon environments altered by coordination (e.g., upfield shifts of 4-benzoyl carbons) .

What analytical methods ensure purity in HPBI derivative synthesis?

Basic Research Question

- Elemental Analysis : Verify C, H, N content (e.g., 55.90% C, 10.03% N for ethyl 3-(4-nitrophenyl)amino derivatives) .

- Melting Point Consistency : Compare observed mp with literature values (e.g., 158–160°C for compound 8d vs. lit. 161–163°C) .

- GC-MS/HPLC : Quantify impurities (<2%) in final products .

How do structural modifications of HPBI affect its metal-binding selectivity?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.